molecular formula C8H7BrO3 B14385352 3-(Bromomethyl)-5-hydroxybenzoic acid CAS No. 89540-42-1

3-(Bromomethyl)-5-hydroxybenzoic acid

Cat. No.: B14385352
CAS No.: 89540-42-1
M. Wt: 231.04 g/mol
InChI Key: TVYSQPYKBOHYRI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-hydroxybenzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, featuring a bromomethyl group at the third position and a hydroxyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-hydroxybenzoic acid typically involves the bromination of 5-hydroxybenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures. The bromination occurs selectively at the benzylic position due to the presence of the hydroxyl group, which directs the bromination to the ortho and para positions relative to itself.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of automated systems allows for precise addition of reagents and maintenance of optimal temperatures, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoic acid derivatives.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoic acids with various functional groups.

    Oxidation: 3-(Bromomethyl)-5-formylbenzoic acid or 3-(Bromomethyl)-5-carboxybenzoic acid.

    Reduction: 3-(Bromomethyl)-5-hydroxybenzyl alcohol.

Scientific Research Applications

3-(Bromomethyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving benzoic acid derivatives.

    Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-hydroxybenzoic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Methyl)-5-hydroxybenzoic acid: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

    5-Hydroxybenzoic acid: Lacks the bromomethyl group, making it less versatile in synthetic applications.

Uniqueness

3-(Bromomethyl)-5-hydroxybenzoic acid is unique due to the presence of both a bromomethyl group and a hydroxyl group on the benzene ring. This combination allows for selective functionalization and diverse reactivity, making it a valuable intermediate in organic synthesis. The bromomethyl group is particularly useful for introducing various substituents through nucleophilic substitution, while the hydroxyl group can be further modified or used to direct reactions.

Properties

CAS No.

89540-42-1

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

3-(bromomethyl)-5-hydroxybenzoic acid

InChI

InChI=1S/C8H7BrO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,4H2,(H,11,12)

InChI Key

TVYSQPYKBOHYRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)O)CBr

Origin of Product

United States

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